[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol typically involves the condensation of 4-methylbenzylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the pyrazole ring results in dihydropyrazole derivatives .
Scientific Research Applications
[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: can be compared with other similar compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole-pyridine ring system and exhibit different chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrazol-3-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)8-14-7-6-12(9-15)13-14/h2-7,15H,8-9H2,1H3 |
InChI Key |
IGQXQZFYRYJQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)CO |
Origin of Product |
United States |
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